1-Chloro-2-methyl-2-butene
Description
The exact mass of the compound this compound is 104.0392780 g/mol and the complexity rating of the compound is 55. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-chloro-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKEDQTROWDDD-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13417-43-1, 23009-73-6 | |
| Record name | 1-Chloro-2-methyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-chloro-2-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023009736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-chloro-2-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-CHLORO-2-METHYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXC8K5VLP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Organic Chemistry and Allylic Halides
1-Chloro-2-methyl-2-butene (B225761) is an organochlorine compound with the chemical formula C₅H₉Cl. nist.gov Structurally, it is classified as an alkene due to the presence of a carbon-carbon double bond and, more specifically, as a primary allylic halide. ontosight.aichegg.com This classification is crucial as the chlorine atom is bonded to a carbon atom that is adjacent to a double bond, a configuration that significantly influences the molecule's reactivity.
The presence of the chlorine atom enhances the compound's reactivity, making it a versatile substrate in various chemical transformations, particularly substitution and elimination reactions. ontosight.ai As an allylic halide, this compound exhibits heightened reactivity in nucleophilic substitution reactions compared to its saturated analogue, 1-chloro-2-methylbutane. This is because the allylic system can stabilize the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the departure of the chloride ion forms a resonance-stabilized allylic carbocation. For an Sₙ2 pathway, the π-system of the double bond helps to stabilize the transition state, accelerating the reaction rate. chegg.com This dual reactivity makes it a valuable reagent in synthetic organic chemistry. ontosight.ai
| Property | Value |
| Molecular Formula | C₅H₉Cl nist.gov |
| Molecular Weight | 104.578 g/mol nist.gov |
| Boiling Point | Approx. 85-90°C ontosight.ai |
| Appearance | Colorless liquid ontosight.ai |
| Solubility | Slightly soluble in water, soluble in organic solvents ontosight.ai |
| IUPAC Name | 1-chloro-2-methylbut-2-ene nist.gov |
Historical Perspective on Its Discovery and Early Research Significance
While a singular moment of discovery for 1-chloro-2-methyl-2-butene (B225761) is not prominently documented, its significance emerged from the broader investigation into allylic halides and their application in synthesis. Research into the synthesis and reactivity of related, simpler allylic chlorides, such as crotyl chloride (1-chloro-2-butene), was established by the mid-20th century, laying the groundwork for understanding more substituted analogues. researchgate.net
Isomeric Considerations: E and Z 1 Chloro 2 Methyl 2 Butene Stereochemistry
The structure of 1-chloro-2-methyl-2-butene (B225761), with a double bond between the second and third carbon atoms (C2 and C3), gives rise to stereoisomerism. nist.gov Specifically, because the substituents on each carbon of the double bond are different, the compound can exist as two distinct geometric isomers: (E)-1-chloro-2-methyl-2-butene and (Z)-1-chloro-2-methyl-2-butene. docbrown.info
The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules: docbrown.info
At the C2 position, the attached groups are a chloromethyl group (-CH₂Cl) and a methyl group (-CH₃). The chloromethyl group is assigned higher priority.
At the C3 position, the attached groups are a methyl group (-CH₃) and a hydrogen atom (-H). The methyl group has higher priority.
Based on these assignments:
The (Z)-isomer has the two higher-priority groups (-CH₂Cl at C2 and -CH₃ at C3) on the same side of the plane of the double bond. docbrown.infochemsynthesis.com
The (E)-isomer has the two higher-priority groups on opposite sides of the double bond. docbrown.infonih.gov
The stereochemistry of the molecule is critical in synthesis, as the spatial arrangement of atoms can influence the outcome of subsequent reactions. researchgate.net
| Isomer | IUPAC Name | CAS Registry Number |
| (E) | (2E)-1-chloro-2-methylbut-2-ene | 13417-43-1 nist.govnih.gov |
| (Z) | (2Z)-1-chloro-2-methyl-2-butene | 23009-74-7 chemsynthesis.com |
Significance As a Key Intermediate in Contemporary Organic Synthesis
Regioselective and Stereoselective Synthesis Strategies
Controlling the precise placement of the chloro group and the geometry of the double bond is a central theme in the synthesis of this compound.
Hydrochlorination of Substituted Butadienes and Related Alkenes
The addition of hydrogen chloride (HCl) to conjugated dienes like isoprene (2-methyl-1,3-butadiene) is a primary method for producing chlorinated butenes. However, this reaction can yield a mixture of products due to the formation of a resonance-stabilized carbocation intermediate. The distribution of these products is highly sensitive to reaction conditions.
When isoprene reacts with HCl, the proton can add to either end of the conjugated system, leading to a tertiary allylic carbocation. This intermediate can then be attacked by the chloride ion at two different positions.
1,2-addition: Leads to 3-chloro-3-methyl-1-butene (B3368806).
1,4-addition: Leads to 1-chloro-3-methyl-2-butene.
Under kinetic control (lower temperatures), the 1,2-adduct is often favored. However, the major product is typically 1-chloro-3-methyl-2-butene, a regioisomer of the target compound. brainly.comchegg.com The formation of this compound via this route is generally not favored and is considered a minor product. chegg.com Achieving regioselectivity for this compound requires careful adjustment of reaction parameters like solvent polarity and temperature to influence the stability of alternative intermediates and minimize carbocation rearrangements. Catalytic systems, such as those using copper(I) halide complexes with trialkyl phosphites, have been developed to improve the selectivity for the synthesis of 1-chloro-3-methyl-2-butene from isoprene and HCl. google.com
| Controlling Factor | Predominant Product(s) |
|---|---|
| Carbocation Stability | The reaction proceeds through a resonance-stabilized tertiary allylic carbocation, favoring addition at the C1 and C3 positions. brainly.com |
| Kinetic vs. Thermodynamic Control | Adjusting temperature can favor the kinetically controlled product (often the 1,2-adduct) or the more stable thermodynamically controlled product (1,4-adduct). |
| Catalysis (e.g., CuX·P(OR)₃) | Used to enhance selectivity towards 1-chloro-3-methyl-2-butene, the regioisomer of the target compound. google.com |
Chlorination of Unsaturated Alcohols and Subsequent Transformations
A more controlled route to the this compound skeleton involves starting with an unsaturated alcohol and performing subsequent transformations. A key intermediate is 1-chloro-2-methyl-3-buten-2-ol (B1354347), which can be synthesized from isoprene. google.comepo.org
One documented method involves the synthesis of 1-chloro-2-methyl-3-buten-2-ol from isoprene and N-chlorosuccinimide (NCS). google.comepo.org This allylic alcohol can then undergo a halogenation reaction that involves an allylic rearrangement to form the desired 2-butene (B3427860) structure. For example, reacting 1-chloro-2-methyl-3-buten-2-ol with phosphorus tribromide (PBr₃) in the presence of a copper(I) bromide (CuBr) catalyst yields 4-bromo-1-chloro-2-methyl-2-butene. google.comepo.org This reaction is significant because it establishes the C=C double bond at the 2-position through an allylic rearrangement.
| Starting Material | Reagents | Key Transformation | Product Example | Yield |
|---|---|---|---|---|
| 1-Chloro-2-methyl-3-buten-2-ol | PBr₃, CuBr, Anhydrous diethyl ether | Halogenation with allylic rearrangement | 4-Bromo-1-chloro-2-methyl-2-butene | 75% google.comepo.org |
Halogenation of Isoprene and its Derivatives
Direct halogenation or chlorohydrination of isoprene provides another pathway. The reaction of isoprene with reagents like t-butyl hypochlorite (B82951) or N-chloro-isocyanuric acid derivatives in the presence of water (chlorohydrination) yields a mixture of 1,2- and 1,4-addition products. google.comresearchgate.net These products, which are chlorinated alcohols, can then be transformed into the target molecule. google.com For instance, a process has been patented where isoprene undergoes a chlorohydrination reaction, and the resulting mixture is further reacted under acidic catalysis with a carboxylic acid anhydride (B1165640) to yield a chloride derivative, which serves as an intermediate for Vitamin A. google.com This method is noted for its high yield and suitability for industrial production with reduced waste. google.com
Control of E/Z Isomer Ratio in Synthetic Routes
The stereochemistry of the double bond in this compound is critical, and controlling the E/Z isomer ratio is a significant synthetic challenge. Research into related syntheses has shown that the choice of catalyst can profoundly influence the stereochemical outcome.
In the synthesis of 4-bromo-1-chloro-2-methyl-2-butene from 1-chloro-2-methyl-3-buten-2-ol, the use of a copper(I) salt catalyst is crucial. google.comepo.org When the reaction is carried out with PBr₃ in the presence of catalytic amounts of CuBr, the product is formed with a high preference for the trans (E) isomer, achieving a trans:cis ratio of 8:1 or more. google.comepo.org This demonstrates that specific catalytic systems can direct the stereoselectivity of the allylic rearrangement, likely by influencing the geometry of the transition state. The ability to favor one stereoisomer is essential for applications where only one form has the desired reactivity. msu.edu
| Reaction | Catalyst System | Observed Stereochemical Outcome |
|---|---|---|
| Halogenation of 1-chloro-2-methyl-3-buten-2-ol | PBr₃ with catalytic CuBr | Primarily trans (E) isomer formation (≥ 8:1 ratio) google.comepo.org |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. These "green" approaches focus on principles like catalysis, atom economy, and the use of safer solvents. semanticscholar.org
Catalytic and Atom-Economical Methodologies
Atom economy is a measure of how efficiently reactant atoms are incorporated into the final desired product. researchgate.net Addition reactions are inherently atom-economical. The hydrochlorination of isoprene is, in principle, 100% atom-economical as all atoms from the reactants (isoprene and HCl) are part of the product. The challenge, as noted, lies in controlling selectivity. The use of catalysts, such as the copper(I) complexes for hydrochlorination or for controlling stereoselectivity in allylic rearrangements, is a cornerstone of green chemistry. google.comgoogle.comepo.org Catalysts allow reactions to proceed under milder conditions and can steer the reaction towards the desired product, reducing waste from side reactions.
Furthermore, a patented method for producing a precursor to Vitamin A derivatives from isoprene highlights green chemistry principles. google.com By using N-chloro-isocyanuric acid derivatives instead of sodium hypochlorite, the process significantly reduces the generation of wastewater containing large amounts of salt, making it more suitable for industrial-scale production. google.com Another example describes a greener analogue to the Grignard reaction using zinc powder in an aqueous ammonium (B1175870) chloride solution, which demonstrates the move towards using safer solvents in related syntheses. mygreenlab.orgubc.ca
Solvent Selection and Waste Minimization Strategies
The selection of an appropriate solvent is critical in the synthesis of this compound as it can influence reaction rates, selectivity, and ease of product isolation. For instance, in the hydrochlorination of isoprene, various organic solvents can be employed, including alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), halogenated hydrocarbons (dichloromethane, chloroform), and alkanes (cyclohexane, n-hexane). google.com The use of non-polar solvents like cyclohexane (B81311) or hexane (B92381) can sometimes offer better stereoselectivity by minimizing the stabilization of alternative carbocation intermediates. smolecule.com
Waste minimization is a significant consideration in the industrial production of chlorinated hydrocarbons. One strategy involves the use of solid, recyclable catalysts to reduce the generation of liquid waste streams. For example, the use of a solid proton donor like Al₂O₃ in a packed-bed reactor for the hydrochlorination of isoprene has been demonstrated. This solid acid can be regenerated in-line by washing with solvents like dichloromethane (B109758) and methanol, allowing for its reuse over multiple cycles without a significant loss in activity. researchgate.netresearchgate.net
Furthermore, process design plays a crucial role in waste reduction. In the synthesis of related allyl chlorides, minimizing the formation of byproducts is a key strategy. This can be achieved by optimizing reaction conditions such as temperature and reactant ratios. For instance, in the high-temperature chlorination of propene, maintaining a high propene-to-chlorine ratio helps to suppress the formation of undesired dichlorinated byproducts. chemcess.com The use of efficient separation techniques, such as distillation, allows for the recovery and recycling of unreacted starting materials, further minimizing waste. wvu.edu
A patent describes a method for preparing 1-chloro-2-methyl-4-alkanoyloxy-2-butene from isoprene using a chlorohydrination reaction. This process is highlighted as having high yield and less waste, making it suitable for industrial production. google.com The use of calcium hypochlorite as a chlorinating agent in this process is noted to result in a milder reaction and less wastewater compared to sodium hypochlorite. google.com
Table 1: Solvent Effects on the Synthesis of Halogenated Butenes
| Solvent Type | Example(s) | Impact on Reaction | Reference |
| Polar Aprotic | Dichloromethane, Chloroform | Common for electrophilic halogenation, allows for controlled addition across the double bond. | smolecule.com |
| Non-Polar | Cyclohexane, Hexane | Can improve stereoselectivity by minimizing stabilization of alternative intermediates. | smolecule.com |
| Alcohols | Methanol, Ethanol (B145695) | Can be used in hydrochlorination reactions. | google.comgoogle.com |
| Ethers | Diethyl ether, Tetrahydrofuran | Suitable for reactions involving organometallic reagents. | google.com |
Industrial Scale-Up and Process Optimization for this compound Production
The industrial production of this compound and related allylic chlorides requires careful consideration of process scale-up and optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include maximizing yield and selectivity, and designing appropriate reactor systems, including those for continuous manufacturing.
Several factors can be manipulated to enhance the yield and selectivity of the desired product. In the synthesis of allyl chloride, temperature and the molar ratio of reactants are critical parameters. chemcess.com For example, in the chlorination of propene, optimal yields are achieved at peak temperatures of 500–510 °C. chemcess.com Below 200 °C, the formation of byproducts like 1,2-dichloropropane (B32752) is favored. chemcess.com
Catalyst selection is another crucial aspect. For the hydrochlorination of 1,3-butadiene (B125203), the use of catalysts such as cuprous chloride can promote the desired reaction. google.com In some cases, the presence of a co-catalyst or specific reaction medium can significantly improve the outcome. For instance, a patent for the preparation of 1-chloro-2-butene (B1196595) from 1,3-butadiene and hydrogen chloride describes the use of a cuprous chloride catalyst in acetic acid as a particularly effective reaction medium. google.com
In the context of producing this compound's precursor, 1-chloro-2-methyl-4-alkanoyloxy-2-butene, a patented method using isoprene and a chlorohydrination reaction emphasizes high product content and yield. google.com This method is presented as a simple operation with reduced waste, making it amenable to industrial-scale production. google.com
Continuous flow chemistry offers significant advantages for the industrial production of halogenated compounds, including improved mixing, heat transfer, and precise control over residence time, leading to more consistent product quality and higher yields. smolecule.com For the synthesis of a related compound, 1-chloro-3-methyl-2-butene, a continuous flow system utilizing a packed-bed reactor has been developed. researchgate.netresearchgate.net This system demonstrated long-term stability and reliability, producing the target compound in high yields over extended periods. researchgate.netresearchgate.net
The design of the reactor is critical for achieving optimal performance in industrial-scale synthesis. For the high-temperature chlorination of propene to allyl chloride, various reactor configurations are used, with a focus on rapid and thorough mixing of reactants to minimize the formation of byproducts. chemcess.com Tube reactors, sometimes equipped with features for gas dispersion, are a common choice. chemcess.com Some reactor designs incorporate cooling jackets to manage the exothermic nature of the reaction. chemcess.com A patent for allyl chloride production describes a two-zone reactor system, starting with a continuously stirred tank reactor (CSTR) zone followed by a plug-flow reactor zone, to achieve high yields and purity with minimal carbon formation. wipo.int The materials of construction for the reactor and associated equipment must be carefully selected to withstand the corrosive nature of the reactants and products at high temperatures. chemcess.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Process Control | More challenging to maintain consistent conditions. | Precise control over temperature, pressure, and residence time. | smolecule.comacs.org |
| Heat Transfer | Can be inefficient, leading to localized hot spots. | Enhanced heat transfer due to high surface-area-to-volume ratio. | smolecule.com |
| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reaction volumes at any given time improve safety. | acs.org |
| Scalability | Scaling up can be complex and may require process redesign. | More straightforward to scale up by running longer or in parallel. | acs.org |
| Product Quality | Potential for batch-to-batch variability. | More consistent product quality and higher yields. | smolecule.com |
Nucleophilic Substitution Reactions Involving the Allylic Chloride Moiety
The presence of a chlorine atom on a carbon adjacent to a double bond (an allylic position) imparts unique reactivity to this compound. This arrangement allows for nucleophilic substitution to occur through pathways that can involve rearrangement of the double bond.
S_N1' and S_N2' Pathways and Regiochemical Outcomes
Nucleophilic substitution on allylic halides like this compound can proceed through four main pathways: S_N1, S_N2, S_N1', and S_N2'. The "prime" (') notation indicates an allylic rearrangement, where the incoming nucleophile attacks at the carbon at the other end of the double bond (the γ-carbon), accompanied by a shift of the double bond. spcmc.ac.in
Under conditions favoring an S_N1 mechanism (e.g., with a weak nucleophile and a polar protic solvent), the departure of the chloride leaving group forms a resonance-stabilized allylic carbocation. This intermediate has two resonance structures, with the positive charge delocalized between the primary (C1) and tertiary (C3) carbons. A nucleophile can then attack either of these electrophilic centers. spcmc.ac.inpharmaguideline.com
S_N1 Pathway: Attack at the primary carbon (C1) gives the direct substitution product.
S_N1' Pathway: Attack at the tertiary carbon (C3) results in the rearranged product.
Similarly, with a strong nucleophile under conditions that typically favor an S_N2 reaction, a concerted pathway involving an allylic shift is also possible. spcmc.ac.in
S_N2 Pathway: Direct displacement of the chloride at C1.
S_N2' Pathway: The nucleophile attacks the γ-carbon (C3) in a single step, forcing the π-electrons to shift and ejecting the leaving group from the α-carbon (C1). lscollege.ac.in
The regiochemical outcome, or the ratio of unrearranged to rearranged products, is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. wikiwand.com For substituted allylic systems, attack at the less hindered carbon of the allylic system is often favored. spcmc.ac.in In the case of the related compound 1-chloro-3-methyl-2-butene reacting with a nucleophile, the product resulting from attack at the more substituted carbon to form a secondary alcohol can be the major product, with yields as high as 85%. pharmaguideline.comlscollege.ac.inwikipedia.org This suggests that for this compound, the formation of a tertiary alcohol via an S_N' pathway could be a significant outcome.
Reactivity with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents)
This compound is a substrate for carbon-carbon bond formation through reactions with carbon-centered nucleophiles like organometallic reagents. These reactions are crucial in organic synthesis for building larger carbon skeletons.
For instance, allylic halides can be coupled with Grignard reagents. While direct data for this compound is limited, the related compound 1-chloro-3-methyl-2-butene is known to react with organometallic reagents, often leading to a mixture of products due to allylic rearrangement. acs.org A zinc-mediated coupling of 1-chloro-3-methyl-2-butene with isobutyraldehyde (B47883) in an aqueous ammonium chloride solution has been reported, showcasing a greener alternative to traditional Grignard reactions. beyondbenign.org It is proposed that zinc inserts into the carbon-chlorine bond to form a reactive organozinc reagent, which then acts as a nucleophile. beyondbenign.org
Reactions with organolithium compounds are also feasible. For example, the reaction of a similar compound, 3-chloromethyl-2,2-dimethylthiirane, with phenyllithium (B1222949) results in a mixture of rearranged products. researchgate.net These examples suggest that this compound would react with organometallic reagents to yield a mixture of direct (S_N2) and rearranged (S_N2') substitution products.
Reactivity with Oxygen-Centered and Nitrogen-Centered Nucleophiles
The allylic chloride moiety of this compound readily reacts with oxygen- and nitrogen-centered nucleophiles. These reactions typically yield alcohols, ethers, or amines.
Reaction with a hydroxide (B78521) source like sodium hydroxide (NaOH) can lead to a mixture of the corresponding primary and tertiary allylic alcohols through both direct and rearranged substitution pathways (S_N1/S_N2 and S_N1'/S_N2'). spcmc.ac.in The reaction of the analogous 1-chloro-2-butene with sodium hydroxide gives a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.inwikipedia.org For substituted systems, the rearranged product is often significant. pharmaguideline.comlscollege.ac.inwikipedia.org
Similarly, alkoxide nucleophiles will produce a mixture of allylic ethers. In addition to substitution, elimination reactions to form dienes can be a competing pathway, especially under strongly basic conditions.
Nitrogen nucleophiles, such as amines, are also expected to react similarly, yielding a mixture of primary and tertiary allylic amines. The steric hindrance around the reaction centers and the basicity of the amine will influence the product ratio and the extent of competing elimination reactions.
| Nucleophile Type | Example Nucleophile | Potential Products | Reaction Pathway(s) |
| Oxygen-Centered | Hydroxide (OH⁻) | 2-Methyl-2-buten-1-ol, 3-Methyl-3-buten-2-ol | S_N1/S_N2, S_N1'/S_N2' |
| Alkoxide (RO⁻) | 1-Alkoxy-2-methyl-2-butene, 3-Alkoxy-3-methyl-2-butene | S_N1/S_N2, S_N1'/S_N2' | |
| Carbon-Centered | Grignard (RMgX) | Alkylated butenes (rearranged and unrearranged) | S_N2, S_N2' |
| Nitrogen-Centered | Amine (RNH₂) | N-Alkyl-2-methyl-2-buten-1-amine, N-Alkyl-3-methyl-3-buten-2-amine | S_N1/S_N2, S_N1'/S_N2' |
Electrophilic Addition Reactions to the Alkene Moiety
The double bond in this compound is susceptible to electrophilic attack, leading to addition products. The presence of the chloro-methyl substituent can influence the regioselectivity of these reactions.
Hydrogenation and Halogenation Pathways
Hydrogenation: The catalytic hydrogenation of the double bond in this compound adds two hydrogen atoms across the double bond. This reaction typically employs a metal catalyst such as platinum, palladium, or nickel. vedantu.com The hydrogenation of the parent alkene, 2-methyl-2-butene (B146552), yields 2-methylbutane. libretexts.org By analogy, the hydrogenation of this compound is expected to produce 2-chloro-2-methylbutane, assuming the conditions are mild enough to prevent hydrogenolysis of the carbon-chlorine bond.
Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond of this compound results in the formation of vicinal dihalides. For example, reaction with Cl₂ would yield 1,2,3-trichloro-2-methylbutane. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.comyoutube.com This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com
| Reaction | Reagent(s) | Product |
| Hydrogenation | H₂, Pt/Pd/Ni catalyst | 2-Chloro-2-methylbutane |
| Chlorination | Cl₂ | 1,2,3-Trichloro-2-methylbutane |
| Bromination | Br₂ | 2-Bromo-1,3-dichloro-2-methylbutane |
Epoxidation and Hydroboration Studies
Epoxidation: The alkene moiety can be converted to an epoxide, a three-membered ring containing an oxygen atom. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comjove.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comvaia.com For this compound, epoxidation with m-CPBA would yield 2-(chloromethyl)-2,3-dimethyloxirane. The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com
Hydroboration: The hydroboration-oxidation of this compound provides a route to synthesize an alcohol with anti-Markovnikov regiochemistry. wikipedia.org The reaction involves the addition of a borane (B79455) reagent (like BH₃ in THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. masterorganicchemistry.com For the parent alkene, 2-methyl-2-butene, hydroboration-oxidation yields 3-methyl-2-butanol (B147160) as the major product. vedantu.com This is because the boron atom adds to the less sterically hindered carbon of the double bond (C3), and the hydrogen adds to the more substituted carbon (C2). wikipedia.orglibretexts.org Subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com Therefore, the hydroboration-oxidation of this compound is predicted to yield 3-chloro-3-methyl-2-butanol.
| Reaction | Reagent(s) | Intermediate/Final Product | Regiochemistry |
| Epoxidation | m-CPBA | 2-(Chloromethyl)-2,3-dimethyloxirane | N/A |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 3-Chloro-3-methyl-2-butanol | Anti-Markovnikov |
Rearrangement Reactions and Isomerization Pathways of this compound
The structural framework of this compound, featuring a chlorine atom adjacent to a double bond, makes it susceptible to a variety of rearrangement and isomerization reactions. These transformations are fundamental to its chemical behavior and are often mediated by the formation of stabilized intermediates.
An allylic rearrangement is a characteristic reaction of allylic compounds where the double bond shifts to an adjacent carbon atom. lscollege.ac.in This process is primarily driven by the formation of a resonance-stabilized carbocation intermediate under conditions that favor an SN1-type mechanism. lscollege.ac.inspcmc.ac.in When this compound or its isomers undergo solvolysis or react with nucleophiles under these conditions, the departure of the chloride ion generates an allylic carbocation.
The positive charge in this cation is not localized on a single carbon atom but is delocalized across the allylic system through resonance. This delocalization significantly stabilizes the intermediate. A nucleophile can then attack either of the carbon atoms bearing a partial positive charge, leading to a mixture of products. spcmc.ac.in
The primary driving force for allylic rearrangements is the thermodynamic stability of the resulting carbocation intermediate. lscollege.ac.inmasterorganicchemistry.com Steric factors also play a crucial role in determining the product distribution; nucleophilic attack is generally faster and favored at the less sterically hindered carbon atom of the allylic system. spcmc.ac.in For instance, in the substitution of the related compound 1-chloro-3-methyl-2-butene, the product resulting from attack at the more substituted carbon (forming a tertiary alcohol) is significantly favored over the product from attack at the primary carbon. lscollege.ac.in
A typical product distribution from the reaction of a related allylic chloride, 1-chloro-3-methyl-2-butene, illustrates this principle:
| Reactant | Product | Yield (%) |
| 1-Chloro-3-methyl-2-butene | 2-Methyl-3-buten-2-ol | 85 |
| 3-Methyl-2-buten-1-ol | 15 | |
| This table demonstrates the preferential formation of the product derived from the more stable tertiary carbocation intermediate in a related system. lscollege.ac.in |
This compound can be interconverted with its isomers, such as 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene (prenyl chloride), through thermal or catalyzed isomerization processes. google.com These reactions involve the migration of the double bond and/or the chlorine atom to form different regioisomers.
Thermal Isomerization: At elevated temperatures, allylic chlorides can undergo isomerization. The process typically proceeds through a dissociative mechanism involving the formation of an ion pair (allylic cation and chloride anion), which can then recombine at a different position. However, these conditions can also lead to elimination reactions, forming dienes. Theoretical studies on similar chloroalkenes suggest that isomerization reactions may have high activation energy barriers, making them less likely to occur under certain experimental conditions without a catalyst. usfq.edu.ec
Catalyzed Isomerization: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing isomerization to occur under milder conditions. acs.orgacs.org
Acid Catalysis: Brønsted or Lewis acids can facilitate isomerization by protonating the double bond or coordinating to the chlorine atom, promoting the formation of the allylic carbocation intermediate.
Metal Catalysis: Transition metal complexes, particularly those involving palladium or copper, are effective catalysts for the isomerization of alkenes and allylic compounds. google.comresearchgate.net For example, the industrial synthesis of prenyl chloride involves the addition of HCl to isoprene, which initially forms 3-chloro-3-methyl-but-1-ene, followed by a catalyzed isomerization to the desired 1-chloro-3-methyl-2-butene. google.com Catalysts based on copper(I) halides are used to facilitate this specific isomerization. google.com The mechanism often involves the formation of a π-allyl complex with the metal center, which allows for the facile rearrangement of the double bond. acs.orgacs.org
Radical Reactions and Their Role in Chemical Transformations
This compound and its isomers can participate in radical reactions, which play a significant role in various chemical transformations. These reactions are typically initiated by heat or light, which can cause the homolytic cleavage of a bond to form radical species. smolecule.com
Two primary pathways for radical formation exist:
C-Cl Bond Cleavage: The carbon-chlorine bond can break homolytically to generate a resonance-stabilized allylic radical and a chlorine radical. This process is utilized in studies where allylic radicals are generated photolytically from precursors like 1-chloro-3-methyl-2-butene for kinetic analysis. rsc.org
Allylic Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from one of the methyl groups, which are in an allylic position to the double bond. This also results in the formation of a stable, resonance-delocalized allylic radical. rsc.org
Once formed, these allylic radicals are key intermediates in reactions such as:
Radical Halogenation: The allylic radical can react with a halogen molecule (e.g., Cl₂) in a chain propagation step to form a dihalogenated product while regenerating a halogen radical. nih.govacs.org
Addition to Alkenes: The radical can add across the double bond of another alkene molecule, initiating polymerization.
Oxidation: In the presence of oxygen, the allylic radical can react to form peroxy radicals, which are key intermediates in auto-oxidation processes and atmospheric chemistry. rsc.org
The stability of the (CH₃)₂CCHCH₂ radical, which can be formed from the isomeric 1-chloro-3-methyl-2-butene, has been a subject of experimental and modeling studies to understand its reaction kinetics with molecular oxygen. rsc.org
Computational Chemistry and Theoretical Studies of Reaction Pathways
Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound and the mechanisms of its reactions at a molecular level.
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic structure of this compound. usfq.edu.ecupsc.md These calculations provide insights into its geometry, stability, and reactivity.
Key reactivity descriptors that can be calculated include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to act as an electron donor (nucleophile), while the LUMO energy relates to its ability to act as an electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density and Charge Distribution: Calculations can map the distribution of electron density and partial charges on each atom. This information helps identify the electrophilic (electron-deficient) and nucleophilic (electron-rich) sites within the molecule, predicting how it will interact with other reagents. For instance, the carbon atom bonded to the chlorine is an electrophilic center susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential that are prone to electrophilic and nucleophilic attack, respectively.
DFT calculations using functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G* are commonly used for these purposes, providing a balance between computational cost and accuracy. usfq.edu.ecupsc.md
Theoretical studies are invaluable for elucidating complex reaction mechanisms, including rearrangements and elimination reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. upsc.md
Transition State (TS) Analysis: A transition state is the highest energy structure along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. upsc.md Computational methods can locate the geometry of a transition state and confirm its identity by vibrational frequency analysis; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. upsc.md For the isomerization of this compound, a transition state would involve the partial breaking of the C-Cl bond and the simultaneous migration of the π-bond.
Reaction Energetics: Quantum chemical calculations can determine the relative energies of all species involved in a reaction.
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). upsc.md
For example, a theoretical study on the elimination of HCl from various chloroalkenes compared different possible mechanisms by calculating their activation energies. usfq.edu.ec The pathway with the lower activation energy was identified as the more favorable one. usfq.edu.ec Such analyses for this compound can predict whether isomerization, substitution, or elimination is the most likely pathway under specific conditions.
| Parameter | Description | Significance |
| Activation Energy (Ea) | Energy barrier for a reaction (ETS - EReactants) | Determines the reaction rate. |
| Enthalpy of Reaction (ΔH) | Overall energy change (EProducts - EReactants) | Indicates if a reaction is exothermic or endothermic. |
| Imaginary Frequency | A negative vibrational frequency in a calculated structure | Confirms the identification of a transition state. upsc.md |
| This table summarizes key parameters obtained from computational studies of reaction pathways. |
Prediction of Reactivity and Selectivity in Novel Transformations
The prediction of reactivity and selectivity for this compound in novel chemical transformations is grounded in its structural and electronic properties. The presence of a chlorine atom on a primary carbon adjacent to a trisubstituted double bond dictates its behavior in a variety of reactions, including nucleophilic substitutions, eliminations, and additions.
Theoretical and Computational Approaches
Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms and energetics of chloroalkenes. researchgate.netusfq.edu.ec These theoretical calculations can predict the activation energies for different potential reaction pathways, thereby forecasting the most likely products and the conditions required to achieve them. For instance, DFT calculations have been employed to study the unimolecular elimination kinetics of various 1-chloroalkenes, revealing a preference for a concerted 1,2-elimination mechanism via a four-membered cyclic transition state over a mechanism involving anchimeric assistance from the double bond. researchgate.netusfq.edu.ec The rate-determining step in such dehydrochlorination reactions is often the breaking of the C-Cl bond, which is stabilized by π-electron delocalization from the adjacent double bond. researchgate.netusfq.edu.ec
Furthermore, theoretical models can predict the regioselectivity of reactions. In electrophilic additions to unsymmetrical alkenes like this compound, Markovnikov's rule, which is explained by the stability of the resulting carbocation intermediate, is a key predictive tool. msu.edulibretexts.org The addition of an electrophile will preferentially occur at the carbon atom of the double bond that leads to the formation of the more stable carbocation. msu.edulibretexts.org Given the structure of this compound, the formation of a tertiary carbocation would be favored, guiding the regioselectivity of the addition.
Predicting Reactivity in Different Reaction Types
The reactivity of this compound can be predicted for several classes of novel transformations:
Nucleophilic Substitution Reactions: Due to the primary nature of the carbon-chlorine bond and the adjacent stabilizing double bond, this compound is a good candidate for S_N2 reactions. However, under conditions that favor carbocation formation (e.g., polar protic solvents, Lewis acids), an S_N1 mechanism can also be anticipated, leading to a potential mixture of products due to the allylic nature of the carbocation intermediate. libretexts.org The competition between S_N1 and S_N2 pathways can be predicted based on the nature of the nucleophile, solvent polarity, and reaction temperature. libretexts.orgscribd.com
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form dienes. The regioselectivity of this elimination can be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgvedantu.com However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product. libretexts.org Computational models can further refine these predictions by calculating the transition state energies for the formation of different diene isomers.
Radical Reactions: The allylic position in this compound makes it susceptible to radical reactions. For example, radical-mediated halogenation could lead to the formation of di- or tri-halogenated products. smolecule.com The selectivity of these reactions would depend on the relative stability of the potential radical intermediates.
Data on Predicted Reactivity
The following table summarizes the predicted reactivity and selectivity of this compound in various novel transformations based on established chemical principles and theoretical studies.
| Reaction Type | Predicted Major Product(s) | Key Predictive Principles | Influencing Factors |
| Nucleophilic Substitution (S_N2) | Direct displacement of Cl by nucleophile | Steric hindrance, nucleophile strength | Unhindered nucleophile, aprotic solvent |
| Nucleophilic Substitution (S_N1) | Mixture of allylic substitution products | Carbocation stability (allylic) | Polar protic solvent, weak nucleophile |
| Elimination (E2) | 2-Methyl-1,3-butadiene (Isoprene) | Zaitsev's Rule (for non-bulky bases) | Base strength and steric bulk |
| Electrophilic Addition (e.g., with H-X) | Addition according to Markovnikov's Rule | Carbocation stability | Nature of electrophile and solvent |
| Radical Halogenation | Products of allylic halogenation | Radical intermediate stability | Radical initiator, reaction conditions |
As a Building Block for Complex Natural Product Synthesis
The inherent structure of this compound, containing a five-carbon backbone analogous to isoprene, makes it an ideal starting material for the synthesis of numerous natural products, particularly those derived from the isoprenoid pathway.
This compound is a fundamental raw material in the construction of terpenoids. scispace.com The prenyl unit, (CH₃)₂C=CH-CH₂-, is a recurring motif in this large class of natural products. Synthetic chemists utilize this compound as a reliable source for this prenyl group, employing it in various coupling reactions to build the carbon skeletons of both simple and complex terpenes.
One common strategy involves the condensation of prenyl chloride with aldehydes in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, and aqueous sodium hydroxide. scispace.comjst.go.jp This reaction yields prenylated aldehydes, which can be further transformed into a variety of terpenoid structures, including corresponding alcohols and nitriles. scispace.comjst.go.jp These methods provide access to a diverse range of terpenoid compounds, some of which are valued for their unique fragrances. scispace.com
| Starting Material Component | Reagent/Catalyst System | Resulting Intermediate | Application / Target Class |
| This compound | Aldehydes, NaOH, Tetrabutylammonium Iodide | Prenylated Aldehydes | Terpenoid Synthesis scispace.comjst.go.jp |
| Prenylated Aldehydes | Grignard Reagents (e.g., Allylic) | Terpenoid Alcohols | Aroma Chemicals scispace.com |
| Prenylated Aldehydes | - | Acetals, Nitriles | Terpenoid Analogues scispace.com |
This table illustrates common synthetic transformations using this compound as a precursor for terpenoid structures.
The utility of this compound extends to the synthesis of complex heterocyclic architectures, which are prevalent in many biologically active natural products. A significant application is in the prenylation of indole-based compounds. acs.org
A notable example is the iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles. acs.org This methodology allows for the direct, single-step construction of C3a-reverse prenylated hexahydropyrrolo[2,3-b]indole scaffolds. acs.org These structures form the core of a subclass of prenylated indole (B1671886) alkaloids with a broad range of biological activities. The reaction provides the desired products with high yields and excellent control over stereochemistry. acs.org This advanced catalytic approach represents a significant step in the biomimetic synthesis of complex tryptamine-derived alkaloids. acs.org Other research has focused on developing new routes to o-prenyl phenols, which are key intermediates for various natural products containing oxygen heterocycles. rsc.org
Precursor for Advanced Polymer Architectures
The dual functionality of this compound—a reactive allylic chloride and a polymerizable double bond—makes it a valuable precursor for creating sophisticated polymer structures with tailored properties.
This compound can be transformed into more complex, functionalized monomers that can be used in polymerization reactions. For instance, it is a key intermediate in the synthesis of 1-chloro-2-methyl-4-alkanoyloxy-2-butene. google.com This process involves the chlorohydrination of isoprene, followed by an esterification rearrangement. google.com The resulting molecule contains the original chloro-substituted double bond along with a new ester functionality. This type of molecule can act as a functional monomer, allowing for the introduction of both the prenyl unit and a pendant ester group into a polymer chain, which can be useful for later modifications.
The reactive nature of the allylic chloride group allows this compound to be used in the modification of existing polymers, a process known as polymer grafting. techniques-ingenieur.frquora.com In this approach, the prenyl unit is covalently attached as a side chain onto a polymer backbone. This introduces a pendant allyl group (a carbon-carbon double bond) to the polymer.
These newly installed double bonds can then act as reactive sites for cross-linking, forming covalent bonds between adjacent polymer chains. quora.comnih.gov This cross-linking process creates a three-dimensional polymer network, which can dramatically enhance the material's mechanical strength, thermal stability, and solvent resistance. youtube.com The ability to first graft the reactive unit and then induce cross-linking provides a powerful method for designing advanced polymer materials with precisely controlled properties. For example, polymers functionalized with allyl groups can undergo efficient cross-linking via thiol-ene "click" chemistry or other radical-mediated processes. nih.gov
Role in the Synthesis of Specialty Chemicals
Beyond natural products and polymers, this compound is an indispensable intermediate in the synthesis of a variety of high-value specialty chemicals. Its application spans the fragrance, pharmaceutical, and agrochemical industries.
It is a crucial starting material for producing important aroma chemicals such as linalool (B1675412), geraniol, and citronellol, which are widely used in perfumes, cosmetics, and detergents. google.com The synthesis of novel fragrance compounds often involves the condensation of prenyl chloride with various aldehydes to create unique terpenoid structures with desirable odors. scispace.comjst.go.jp Furthermore, this compound is an important intermediate in the industrial synthesis of Vitamin A derivatives, such as Vitamin A acetate (B1210297) and palmitate, which are essential additives in pharmaceuticals, food, and animal feed. google.com
| Chemical Class | Specific Examples | Industrial Application |
| Aroma Chemicals | Linalool, Geraniol, Citronellol, Prenylated Aldehydes | Perfumes, Cosmetics, Fragrances scispace.comgoogle.com |
| Pharmaceuticals | Vitamin A Derivatives (e.g., Acetate, Palmitate) | Medicines, Food & Feed Additives google.com |
| Agrochemicals | Intermediates for certain pesticides | Crop Protection |
This table summarizes the role of this compound as an intermediate in the production of various specialty chemicals.
Intermediates for Agrochemicals
The structural motif derived from this compound is integral to certain classes of agrochemicals, particularly synthetic pyrethroid insecticides. beyondpesticides.org Pyrethroids are synthetic analogues of the natural insecticide pyrethrin, which is found in chrysanthemum flowers. beyondpesticides.org The insecticidal activity of many pyrethroids is linked to the presence of a specific acid moiety, most notably chrysanthemic acid or related structures. arkat-usa.orgnih.gov
The isobutenyl group (-CH=C(CH3)2) is a key structural feature of chrysanthemic acid. This compound represents a reactive synthon that can provide this isobutenyl unit or a prenyl group, which can be a precursor to the required cyclopropane (B1198618) ring system in pyrethroids. The synthesis of pyrethroids often involves the esterification of an alcohol component with an activated form of the carboxylic acid, such as the acid chloride. arkat-usa.orggoogle.comnih.gov Therefore, this compound and its derivatives are valuable intermediates for constructing the acid portion of these potent insecticides. Fenvalerate, a non-cyclopropane type pyrethroid, also features a side chain that can be synthesized from prenyl-related starting materials. beyondpesticides.org
| Starting Material | Target Agrochemical Class | Key Structural Contribution |
|---|---|---|
| This compound / Prenyl Chloride | Synthetic Pyrethroids (e.g., those derived from Chrysanthemic Acid) | Isobutenyl side group |
| This compound / Prenyl Chloride | Synthetic Pyrethroids (e.g., Fenvalerate) | Isopropyl-containing side chain |
Intermediates for Pharmaceuticals
The prenyl unit, readily introduced by this compound, is a recurring structural element in a vast array of natural products and pharmaceutically active compounds. The process of attaching this group, known as prenylation, is crucial for the biological activity of many molecules.
A significant application is in the synthesis of Vitamin A derivatives. chemicalbook.com A Chinese patent describes a method for producing 1-chloro-2-methyl-4-alkanoyloxy-2-butene, an important intermediate for Vitamin A carboxylate esters, starting from isoprene. This highlights the compound's role in the industrial production of essential vitamins and related pharmaceuticals.
Furthermore, this compound is a key reagent for the synthesis of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). nih.gov This class of natural products exhibits a wide spectrum of biological activities, including antidepressant, antimicrobial, and anticancer properties. The synthesis of these complex molecules often relies on a prenyl conjugate addition to a core structure, a reaction for which this compound serves as the prenyl source, often via an organometallic intermediate. nih.govresearchgate.net
| Intermediate | Pharmaceutical Class / Target Molecule | Synthetic Role |
|---|---|---|
| 1-Chloro-2-methyl-4-alkanoyloxy-2-butene | Vitamin A Derivatives | Key intermediate in the synthesis of Vitamin A esters |
| This compound (via organometallic reagents) | Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) | Prenylating agent for conjugate addition reactions |
Precursors for Fragrances and Flavorants
The fragrance and flavor industry heavily relies on terpenoid compounds, and this compound (as prenyl chloride) is a cornerstone intermediate for this class of molecules. google.com It is essential for the synthesis of some of the most widely used aroma chemicals, including the terpenoid alcohols linalool, geraniol, and citronellol. google.com
One industrial synthesis route involves the hydrochlorination of myrcene (B1677589), which yields a mixture of chlorides including geranyl, neryl, and linalyl chlorides. nih.gov This mixture can then be converted to the corresponding acetates and saponified to produce the desired fragrance alcohols like linalool. nih.gov This process underscores the industrial value of chlorinated terpene intermediates derived from the prenyl structure. The reaction of prenyl chloride with ketones or aldehydes is a common strategy to build the carbon skeleton of more complex fragrance molecules. core.ac.uk For example, linalool is a key intermediate itself, used in the manufacture of vitamins and other fragrances. chemicalbook.comnih.gov
| Starting Material | Reagent | Product(s) | Odor Profile |
|---|---|---|---|
| Prenyl Chloride | Various (e.g., via myrcene hydrochlorination) | Linalool, Geraniol, Citronellol | Floral (Linalool: light, floral; Geraniol: rose-like) |
| Myrcene | Hydrogen Chloride | Geranyl chloride, Neryl chloride, Linalyl chloride | Intermediates for fragrance alcohols |
Development of Novel Reagents and Catalysts Utilizing this compound Derivatives
Beyond its direct use as an alkylating agent, this compound is a precursor for creating more complex and highly reactive organometallic reagents. These reagents offer unique synthetic advantages, particularly in the formation of carbon-carbon bonds.
A prominent example is the formation of prenylmagnesium chloride , the Grignard reagent derived from the reaction of prenyl chloride with magnesium metal. acs.orggoogle.com This reagent is a powerful nucleophile used to introduce the prenyl group into various substrates, especially carbonyl compounds. acs.org Mechanistic studies show that its high reactivity allows it to add to sterically hindered ketones where other reagents might fail. acs.org A patented process describes the use of prenylmagnesium chloride in a reaction with isoprene to form a more complex Grignard reagent, which is then oxidized to produce lavandulol, a valuable terpenic alcohol. google.com
The development of such organometallic derivatives transforms the relatively simple alkyl halide into a highly versatile and reactive tool for advanced organic synthesis, enabling the construction of intricate molecular architectures that would be difficult to access otherwise.
Advanced Analytical and Spectroscopic Research on 1 Chloro 2 Methyl 2 Butene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Chloro-2-methyl-2-butene (B225761). Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of proton and carbon environments and their connectivity can be assembled.
The differentiation of this compound from its structural isomers, such as 3-Chloro-2-methyl-1-butene, is readily achieved by analyzing their distinct ¹H and ¹³C NMR spectra. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, which is unique for each isomeric structure. magritek.com
In this compound, the key distinguishing features in the ¹H NMR spectrum include a signal for the chloromethyl protons (-CH₂Cl) in the allylic position, typically around 4.0-4.2 ppm, and a vinylic proton signal coupled to the adjacent methyl group protons. libretexts.org In contrast, 3-Chloro-2-methyl-1-butene would show characteristic signals for terminal vinyl protons (=CH₂) and would lack the downfield signal corresponding to a -CH₂Cl group.
Similarly, ¹³C NMR spectroscopy provides clear differentiation. The carbon atom bonded to chlorine (C1) in this compound is expected to resonate around 45-50 ppm. docbrown.infolibretexts.org The two sp²-hybridized carbons of the double bond will have distinct chemical shifts, one of which is a quaternary carbon. This pattern differs significantly from that of its isomers. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomer Differentiation
| Compound | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound | -CH₂Cl (C1) | ~4.1 (d) | ~48 |
| =C(CH₃)- (C2) | - | ~138 (quat.) | |
| =CH- (C3) | ~5.6 (q) | ~120 | |
| -CH₃ (on C3) (C4) | ~1.7 (d) | ~14 | |
| -CH₃ (on C2) (C5) | ~1.8 (s) | ~20 | |
| 3-Chloro-2-methyl-1-butene | =CH₂ (C1) | ~5.0 (m) | ~115 |
| =C(CH₃)- (C2) | - | ~145 (quat.) | |
| -CHCl- (C3) | ~4.5 (q) | ~65 | |
| -CH₃ (on C3) (C4) | ~1.6 (d) | ~22 |
While 1D NMR provides essential information, 2D NMR techniques are employed to confirm the precise connectivity and spatial relationships within the this compound molecule. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the vinylic proton at C3 and the protons of the methyl group at C4, confirming their adjacent relationship. Another crucial correlation would appear between the protons of the chloromethyl group (C1) and the vinylic proton (C3), indicating four-bond allylic coupling, which is characteristic of such systems. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing unambiguous ¹H-¹³C one-bond correlations. columbia.edu It is used to assign each proton signal to its corresponding carbon signal definitively. For example, the proton signal around 4.1 ppm would show a correlation to the carbon signal at ~48 ppm, confirming the -CH₂Cl fragment.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Protons at | Correlates to | Significance |
|---|---|---|---|
| COSY | C3-H | C4-H₃ | Confirms vicinal coupling in the ethylidene moiety. |
| C1-H₂ | C3-H | Confirms 4-bond allylic coupling. | |
| HSQC | C1-H₂ (~4.1 ppm) | C1 (~48 ppm) | Assigns the -CH₂Cl group. |
| C3-H (~5.6 ppm) | C3 (~120 ppm) | Assigns the vinylic CH group. | |
| C4-H₃ (~1.7 ppm) | C4 (~14 ppm) | Assigns the C4 methyl group. | |
| C5-H₃ (~1.8 ppm) | C5 (~20 ppm) | Assigns the C5 methyl group. | |
| HMBC | C5-H₃ (on C2) | C2, C3, C1 | Confirms attachment of methyl group to the double bond and proximity to C1. |
Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. researchgate.net For this compound, a potential area of study would be the rotational barrier around the C1-C2 single bond.
At low temperatures, the rotation around this bond could become slow enough that distinct conformers might be observed, leading to a splitting or broadening of the signals for the C1 protons. As the temperature is increased, the rate of rotation increases, and these distinct signals would coalesce into a single, time-averaged signal. researchgate.net By analyzing the spectra at various temperatures (a variable-temperature NMR study), it is possible to calculate the activation energy (ΔG‡) for this rotational process. While specific DNMR studies on this compound are not prominent in the literature, the principles of the technique are well-established for analyzing conformational dynamics in allylic systems. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure based on fragmentation patterns.
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₅H₉Cl. nih.govnih.gov The presence of chlorine, with its two major isotopes ³⁵Cl and ³⁷Cl, would be evident.
Table 3: HRMS Data for this compound
| Formula | Isotopologue | Calculated Exact Mass (Da) |
|---|---|---|
| C₅H₉Cl | C₅H₉³⁵Cl | 104.03928 |
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. nist.gov GC is highly effective at separating volatile compounds, making it ideal for analyzing mixtures containing this compound and its isomers. nih.gov The retention time in the GC column can be used to distinguish the components of the mixture before they enter the mass spectrometer for identification.
Upon entering the mass spectrometer (typically using electron ionization, EI), the this compound molecule is ionized to form a molecular ion (M⁺˙). A key feature in the mass spectrum of a monochlorinated compound is the presence of two molecular ion peaks: M⁺˙ (containing ³⁵Cl) and [M+2]⁺˙ (containing ³⁷Cl), with a characteristic relative intensity ratio of approximately 3:1. docbrown.info
The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, a primary fragmentation pathway is the loss of a chlorine radical to form a resonance-stabilized allylic carbocation (C₅H₉⁺), which is expected to be a very abundant, and likely the base, peak in the spectrum. chemguide.co.uklibretexts.org
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Fragment Identity | Notes |
|---|---|---|---|
| 104/106 | [C₅H₉Cl]⁺˙ | Molecular Ion | Shows characteristic 3:1 isotope pattern for chlorine. |
| 69 | [C₅H₉]⁺ | Allylic Carbocation | Result of M - Cl. Expected to be the base peak due to high stability. |
| 55 | [C₄H₇]⁺ | Propynyl cation | Result of C-C bond cleavage and rearrangement. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. In the context of this compound, these methods provide a detailed fingerprint of its molecular structure. The congestion of vibrational modes, particularly in the C-H stretching region (2800–3000 cm⁻¹), can complicate spectral assignment, but a combination of theoretical and experimental approaches allows for detailed analysis nih.gov.
The key functional groups in this compound each produce characteristic signals. The C-H bonds within the methyl and methylene (B1212753) groups lead to stretching vibrations typically observed in the 2880-3080 cm⁻¹ range docbrown.info. The carbon-carbon double bond (C=C) of the butene backbone gives rise to a stretching vibration in the region of 1650-1680 cm⁻¹. The carbon-chlorine (C-Cl) single bond, a key feature of this haloalkane, is characterized by a stretching absorption in the lower wavenumber region of the infrared spectrum, generally between 580 and 780 cm⁻¹ docbrown.info.
For a comprehensive vibrational assignment, experimental spectra are often compared with theoretical calculations. Quantum chemical computations, such as those based on density functional theory (DFT), can simulate the vibrational spectra and help in the unambiguous identification of specific modes biointerfaceresearch.com. While detailed experimental spectra for this compound are available in spectral databases, the table below summarizes the expected vibrational frequencies for its primary functional groups based on established correlation charts and data for analogous compounds docbrown.infonih.gov.
Table 1: Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (in CH₃, CH₂) | Stretching | 2880 - 3080 |
| C=C | Stretching | 1650 - 1680 |
| C-H | Bending | 1375 - 1465 |
| C-Cl | Stretching | 580 - 780 |
Advanced Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its concentration, and determining its purity by separating its isomers.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of chemical isomers. For this compound, which exists as cis (Z) and trans (E) geometric isomers, HPLC provides a robust method for their resolution and purity assessment. Research on similar butene derivatives demonstrates the efficacy of this approach. For instance, the cis and trans isomers of 2-butene-1,4-diol (B106632) have been successfully separated using chiral columns such as (S,S)-Whelk-O 1 and ChiraSpher zju.edu.cn.
A similar strategy can be applied to this compound. The separation would likely involve a normal-phase method using a mobile phase consisting of a non-polar solvent like hexane (B92381) modified with a small amount of a polar solvent such as ethanol (B145695) zju.edu.cn. Alternatively, reverse-phase HPLC on columns like Newcrom R1, which has low silanol (B1196071) activity, could be employed using a mobile phase of acetonitrile (B52724) and water sielc.com. The precise conditions would be optimized to achieve baseline separation of the (E) and (Z) isomers, allowing for their individual quantification and the determination of isomeric purity in a given sample.
Table 2: Exemplar HPLC Method for Isomer Separation of Butene Derivatives
| Parameter | Condition | Reference |
| Column | (S,S)-Whelk-O 1 | zju.edu.cn |
| Mobile Phase | Hexane-Ethanol (97:3, v/v) | zju.edu.cn |
| Application | Separation of cis and trans isomers | zju.edu.cn |
Gas Chromatography (GC) for Quantitative Analysis and Reaction Monitoring
Gas Chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound. The compound's volatility and thermal stability make it an ideal candidate for GC analysis, which is widely used to monitor its formation in real-time during chemical reactions or to quantify its presence in a final product mixture.
In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the column. The elution order is determined by volatility, with lower-boiling point compounds typically eluting first chegg.com. The presence of the polar carbon-chlorine bond in this compound gives it dipole-dipole intermolecular forces, making it less volatile than its non-chlorinated analog, 2-methyl-2-butene (B146552) reddit.com.
Retention indices are standardized measures used to identify compounds in GC. For the cis isomer of this compound, Kovats retention indices have been reported on semi-standard non-polar columns, providing a reliable method for its identification nih.gov. For quantitative analysis, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for highly sensitive and selective quantification, especially when operating in selected-ion monitoring (SIM) mode, which can be used to measure trace amounts of the compound researchgate.net.
Table 3: Gas Chromatography Retention Data for this compound
| Isomer | Column Type | Temperature (°C) | Kovats Retention Index |
| cis-(Z) | Non-polar | 30 | 725 |
| cis-(Z) | Non-polar | 50 | 727 |
| trans-(E) | Standard non-polar | Not Specified | 755 |
Data sourced from NIST and PubChem databases. nih.govnih.govnist.gov
Environmental Chemistry and Degradation Pathways of 1 Chloro 2 Methyl 2 Butene
Atmospheric Photochemical Degradation Mechanisms
Once released into the atmosphere, 1-Chloro-2-methyl-2-butene (B225761) is subject to photochemical degradation, primarily initiated by reactions with atmospheric oxidants. These reactions are crucial in determining the atmospheric lifetime of the compound.
The primary atmospheric degradation pathways for this compound are reactions with hydroxyl radicals (•OH) and ozone (O₃). Due to the presence of a double bond, this compound is susceptible to rapid oxidation.
Reaction with Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is expected to be a significant removal process for this compound in the troposphere. While specific kinetic data for this compound is scarce, the rate constant for the reaction of •OH with a structurally similar compound, 2-methyl-2-butene (B146552), can provide a reasonable estimate. The rate constant for the reaction of OH radicals with 2-methyl-2-butene is approximately 1.1 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at room temperature. This high rate constant suggests a short atmospheric lifetime with respect to reaction with •OH. The reaction likely proceeds via electrophilic addition of the hydroxyl radical to the carbon-carbon double bond, forming a chloro-hydroxyalkyl radical intermediate.
Reaction with Ozone (O₃): Ozonolysis is another important atmospheric degradation pathway for alkenes. The reaction of ozone with this compound is expected to be significant due to the presence of the double bond. For the related compound, 2-methyl-2-butene, the rate constant for the reaction with ozone is approximately 4.03 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov This reaction proceeds through the formation of a primary ozonide (a Criegee intermediate), which then decomposes to form a variety of carbonyl products. The presence of the chlorine atom may influence the reaction rate and the distribution of products.
Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound
| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
| •OH | ~1.1 x 10⁻¹⁰ (based on 2-methyl-2-butene) | 1 x 10⁶ | ~2.5 hours |
| O₃ | ~4.03 x 10⁻¹⁶ (based on 2-methyl-2-butene) nih.gov | 7 x 10¹¹ | ~9 hours |
Note: Lifetimes are calculated as 1/(k[Oxidant]) and are highly dependent on the assumed average oxidant concentrations, which can vary significantly in time and location.
The atmospheric oxidation of this compound is expected to yield a variety of transformation products. While specific studies on this compound are limited, the photooxidation of the structurally similar 2-methyl-2-butene in the presence of active chlorine has been shown to produce various oxygenated products. nih.gov
Based on the reaction mechanisms with •OH and O₃, the following transformation products can be anticipated:
From •OH reaction: The initial chloro-hydroxyalkyl radical can react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of chlorinated carbonyls (such as chloro-ketones and chloro-aldehydes), and potentially the cleavage of the carbon-carbon bond to form smaller carbonyls like formaldehyde and acetaldehyde.
From O₃ reaction: The decomposition of the Criegee intermediate can lead to the formation of chlorinated carbonyls and other oxygenated species. Possible products include chloro-acetone, methylglyoxal, and formaldehyde.
Further research is needed to definitively identify and quantify the atmospheric transformation products of this compound to fully assess its impact on atmospheric chemistry, including its potential to contribute to the formation of secondary organic aerosols (SOA) and ground-level ozone.
Aquatic and Soil Environmental Transformation
In aquatic and soil environments, the transformation of this compound is primarily driven by hydrolysis and microbial degradation.
This compound can undergo hydrolysis in water to form corresponding allylic alcohols. The hydrolysis of the isomeric compound, 1-chloro-2-butene (B1196595), in warm water yields a mixture of allylic alcohols, suggesting a mechanism that proceeds through a carbocation intermediate. chegg.comchegg.com Similarly, the hydrolysis of 2-chloro-2-methylbutane, a saturated analog, follows an SN1 mechanism, which involves the formation of a stable tertiary carbocation. askfilo.com
Given the structure of this compound, which can form a stabilized tertiary allylic carbocation upon departure of the chloride ion, its hydrolysis is likely to proceed via an SN1 mechanism. The reaction would be initiated by the ionization of the C-Cl bond to form a carbocation, which is then attacked by a water molecule. A subsequent deprotonation step would yield the alcohol products. The rate of hydrolysis would depend on factors such as temperature and pH.
Under anaerobic conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially replaced by hydrogen atoms. This process is often cometabolic, meaning it is facilitated by microorganisms that obtain their energy from other substrates. epa.gov For chlorinated butenes, reductive elimination to form non-chlorinated intermediates like 1,3-butadiene (B125203) has been observed, which is then further degraded. tandfonline.comnih.gov
Under aerobic conditions, microorganisms can utilize mono- and dioxygenase enzymes to initiate the oxidation of the molecule. This can lead to the formation of epoxides, which are then further metabolized. eurochlor.org The presence of both a double bond and a chlorine atom in this compound suggests that it could be susceptible to both oxidative and reductive microbial attack. The specific pathways and the microorganisms involved would depend on the local environmental conditions, such as the availability of electron acceptors and donors.
Environmental Fate and Transport Modeling
Environmental fate and transport models are used to predict the distribution and concentration of chemicals in the environment. rsc.org These models integrate the physical and chemical properties of the compound with environmental parameters to simulate its movement and degradation.
For a volatile organic compound like this compound, key parameters for modeling would include its vapor pressure, Henry's Law constant, octanol-water partition coefficient (Kow), and its degradation rate constants in air, water, and soil.
Due to its volatility, a significant fraction of this compound released to soil or water is expected to partition into the atmosphere. Atmospheric transport models, such as Lagrangian trajectory models, can then be used to predict its long-range transport and dispersion. researchgate.netjhuapl.edu Multimedia fate models can be employed to understand the partitioning of the compound between different environmental compartments (air, water, soil, sediment, and biota). The lack of specific experimental data for this compound necessitates the use of estimation methods and data from structurally similar chemicals to parameterize these models.
Volatilization from Water and Soil Surfaces
The volatilization of this compound from water and soil surfaces is a key process in its environmental distribution. This process is largely governed by the compound's Henry's Law constant, which provides a measure of its tendency to partition between water and air. A higher Henry's Law constant indicates a greater propensity for a chemical to move from water to the air.
Adsorption to Soil and Sediment Constituents
The extent to which this compound adsorbs to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This adsorption is quantified by the soil organic carbon-water partition coefficient (Koc). A low Koc value suggests that the compound is not strongly adsorbed to soil and is therefore more likely to be mobile and leach into groundwater.
Specific experimental studies determining the Koc for this compound are scarce. However, for the related compound 1-chloro-2-butene, a predicted Koc value of 38.9 L/kg is available from the U.S. Environmental Protection Agency's CompTox Chemicals Dashboard. epa.gov This relatively low value suggests weak adsorption to soil and sediment. Given the structural similarities, it is plausible that this compound would also exhibit a low Koc and, consequently, high mobility in soil. The primary mechanism for adsorption of non-polar organic compounds is partitioning into the organic matter fraction of the soil.
Table 1: Predicted Soil Adsorption Coefficient for a Structurally Related Compound
| Compound Name | Predicted Koc (L/kg) | Mobility in Soil |
|---|
Note: This data is for a related compound and is provided for comparative purposes due to the lack of specific data for this compound.
Persistence and Environmental Half-Life Studies
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation and atmospheric photo-oxidation. The environmental half-life is a measure of the time it takes for half of the initial amount of the compound to be removed from a specific environmental compartment.
There is a significant lack of direct experimental data on the environmental half-life of this compound. In the absence of such data, predictions can be made based on its chemical structure. As an unsaturated halogenated hydrocarbon, it is expected to be susceptible to degradation in the atmosphere through reactions with hydroxyl radicals.
For the related compound 1-chloro-2-butene, a predicted biodegradation half-life of 4.79 days is listed on the CompTox Chemicals Dashboard. epa.gov This suggests that biodegradation may be a relevant degradation pathway in water and soil. However, it is also noted that 1-chloro-2-butene is not considered readily biodegradable. epa.gov The addition of a methyl group in this compound could potentially influence the rate of biodegradation, but without specific studies, this remains speculative.
Table 2: Predicted Environmental Fate Parameters for a Structurally Related Compound
| Compound Name | Predicted Biodegradation Half-Life (days) | Ready Biodegradability |
|---|
Note: This data is for a related compound and is provided for comparative purposes due to the lack of specific data for this compound.
Emerging Research Directions and Future Prospects for 1 Chloro 2 Methyl 2 Butene
Development of Novel Catalytic Methodologies for its Selective Functionalization
The selective functionalization of 1-chloro-2-methyl-2-butene (B225761) is a significant area of research, with new catalytic methodologies continuously being developed to control reactivity and achieve desired chemical transformations. The allylic chloride group in this compound makes it a versatile substrate for a variety of coupling reactions.
Recent advancements in catalysis have provided more efficient and selective routes for the functionalization of allylic chlorides. These methods often focus on achieving high regioselectivity and stereoselectivity, which are crucial in the synthesis of complex molecules. Below is a summary of key catalytic systems and their applications in the functionalization of allylic chlorides, including representative examples that are applicable to this compound.
| Catalytic System | Type of Functionalization | Key Features |
| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Stille, Heck) | High efficiency and functional group tolerance. |
| Nickel-based Catalysts | Cross-coupling and amination reactions | Cost-effective alternative to palladium with unique reactivity. |
| Copper-based Catalysts | Allylic substitution with organometallic reagents | High regioselectivity for the γ-substituted product. |
| Iridium-based Catalysts | Enantioselective allylation | Capable of producing chiral molecules with high enantiomeric excess. |
| Rhodium-based Catalysts | C-H activation and functionalization | Allows for direct functionalization of C-H bonds. |
Detailed Research Findings:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the cross-coupling of allylic chlorides with various nucleophiles. For instance, the Suzuki-Miyaura coupling of a compound similar to this compound with arylboronic acids can proceed with high yields and selectivity, offering a direct route to prenylated aromatic compounds.
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for the functionalization of allylic chlorides. Nickel complexes can catalyze the coupling of this compound with both carbon and heteroatom nucleophiles, often with different selectivity compared to palladium.
Copper-Catalyzed Allylic Substitution: Copper-catalyzed reactions are particularly useful for achieving γ-selective substitution of allylic chlorides. This is advantageous when the desired product requires the nucleophile to attack at the more substituted end of the allyl system.
Iridium-Catalyzed Enantioselective Allylation: For the synthesis of chiral molecules, iridium catalysts with chiral ligands are employed. These systems can control the stereochemistry of the newly formed carbon-carbon bond, leading to products with high enantiomeric purity.
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts enable the direct functionalization of C-H bonds, which is a highly atom-economical approach. While direct C-H functionalization of this compound is still an emerging area, the principles of rhodium catalysis offer a promising avenue for future research.
Integration into Flow Chemistry and Microreactor Systems for Enhanced Synthesis
The integration of chemical syntheses into continuous flow and microreactor systems offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. For a reactive compound like this compound, these technologies can provide precise control over reaction parameters, leading to higher yields and purities.
Advantages of Flow Chemistry for this compound Functionalization:
| Feature | Benefit in the Context of this compound |
| Precise Temperature Control | Minimizes the formation of byproducts from exothermic reactions. |
| Enhanced Mixing | Improves reaction rates and consistency, especially in multiphasic systems. |
| Short Residence Times | Allows for the rapid generation and use of unstable intermediates. |
| Improved Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents and intermediates. |
| Scalability | Production can be scaled up by running the system for longer or by numbering up reactors. |
The use of microreactors can further enhance these benefits by providing even greater surface-area-to-volume ratios, leading to superior heat and mass transfer. rsc.org This is particularly advantageous for highly exothermic or fast reactions involving this compound.
Exploration of Advanced Materials Science Applications Based on its Derivatives
While the primary application of this compound and its derivatives has been in the synthesis of fine chemicals and pharmaceuticals, there is growing interest in their potential use in advanced materials science. The prenyl or isoprenoid unit is a key building block in many natural products and can be incorporated into polymers and other materials to impart specific properties.
Derivatives of this compound can be used as monomers or functionalizing agents in the synthesis of novel polymers. For example, the incorporation of the isoprenoid side chain can influence the thermal and mechanical properties of polymers, as well as their biocompatibility and biodegradability.
Potential Applications in Materials Science:
Functional Polymers: The reactive chloride group allows for the grafting of this compound derivatives onto existing polymer backbones, introducing new functionalities.
Biomaterials: The isoprenoid motif is prevalent in nature, and its incorporation into synthetic polymers could enhance their biocompatibility for applications in drug delivery and tissue engineering.
Advanced Coatings and Adhesives: The specific chemical structure of its derivatives could be leveraged to develop coatings and adhesives with tailored properties, such as hydrophobicity or adhesion to specific surfaces.
Research in this area is still in its early stages, but the versatility of this compound as a chemical building block suggests a promising future in the development of new materials.
Application of Machine Learning and AI in Predicting its Reactivity and Synthetic Routes
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. For a compound like this compound, these computational tools can accelerate the discovery of new reactions and optimize existing processes.
ML models can be trained on large datasets of chemical reactions to predict the reactivity of different substrates and reagents. researchgate.netsynthiaonline.com For example, an ML model could be developed to predict the regioselectivity of nucleophilic attack on this compound under various catalytic conditions. researchgate.net This would allow researchers to quickly identify the most promising conditions for achieving a desired product without the need for extensive experimental screening.
| AI/ML Application | Potential Impact on this compound Research |
| Reactivity Prediction | Faster identification of optimal reaction conditions for selective functionalization. |
| Retrosynthesis Planning | Design of novel and efficient synthetic routes to complex molecules. |
| Catalyst Design | In silico screening of potential catalysts for improved performance. |
| Process Optimization | Optimization of reaction parameters in flow chemistry systems for higher yields and purity. |
The integration of AI and ML into the research and development workflow for this compound has the potential to significantly reduce the time and resources required to bring new chemical products and processes to fruition.
Role in Sustainable Chemical Manufacturing and Circular Economy Initiatives
Sustainable chemical manufacturing and the principles of a circular economy are becoming increasingly important in the chemical industry. This involves designing processes that are more efficient, generate less waste, and utilize renewable resources. This compound can play a role in these initiatives through the development of greener synthetic routes and its potential derivation from bio-based feedstocks.
The synthesis of this compound itself can be made more sustainable. For instance, the traditional synthesis often involves the use of isoprene (B109036) and hydrochloric acid. acs.org Greener approaches could involve the use of biocatalysis to produce isoprene from renewable resources or the development of catalytic systems that operate under milder conditions with higher atom economy.
Biocatalysis and Sustainable Functionalization:
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. tudelft.nlresearchgate.net Enzymes can be used for the selective functionalization of molecules like this compound under mild conditions, often with high stereoselectivity. unimore.it The development of enzymatic routes to valuable derivatives of this compound would reduce the reliance on heavy metal catalysts and harsh reaction conditions.
Life Cycle Assessment (LCA):
To fully assess the sustainability of processes involving this compound, a life cycle assessment (LCA) can be performed. researchgate.net An LCA evaluates the environmental impact of a product or process from cradle to grave, including raw material extraction, manufacturing, use, and disposal. This analysis can help identify areas for improvement in the synthesis and application of this compound, guiding the development of more sustainable technologies.
By embracing green chemistry principles and innovative technologies, the production and utilization of this compound can be aligned with the goals of a more sustainable and circular chemical industry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 1-chloro-2-methyl-2-butene, and how can regioselectivity be optimized?
- Methodological Answer : The compound can be synthesized via allylic chlorination or hydrochlorination of conjugated dienes. For example, HCl addition to isoprene (2-methyl-1,3-butadiene) under kinetic control favors 1-chloro-3-methyl-2-butene due to carbocation stability . To favor this compound, adjust reaction conditions (e.g., solvent polarity, temperature) to stabilize alternative intermediates. Use low temperatures and non-polar solvents to minimize carbocation rearrangements. Gas chromatography (GC) with cross-linked polydimethylsiloxane columns can monitor product distribution .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In NMR, the allylic chlorine induces deshielding (~110–125 ppm for the chlorinated carbon). IR peaks near 610–650 cm confirm C-Cl stretching. For isomer differentiation, compare retention indices in GC with reference data (e.g., squalane stationary phase retention times) .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to resolve this compound from its structural isomers?
- Methodological Answer : Use temperature-programmed GC with a squalane or polydimethylsiloxane column. For example, a 30 m × 0.25 mm column with a 0.25 μm film thickness and a gradient from 40°C (hold 2 min) to 160°C at 10°C/min improves separation. Retention indices (e.g., 689 for this compound vs. 705 for 1-chloro-3-methyl-2-butene) help distinguish isomers . Pair with MS fragmentation patterns: the molecular ion (M· at m/z 104) and dominant fragments (e.g., m/z 69 for [CHCl]) provide structural clues .
Q. What computational approaches predict the stability and reactivity of this compound in different environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model carbocation intermediates during electrophilic additions. Quantitative structure-property relationship (QSPR) models correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps) with experimental data like bond dissociation energies. For isomerization studies, transition state theory (TST) with IRC analysis identifies energy barriers between isomers .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for chlorinated alkenes?
- Methodological Answer : Cross-validate data using multiple techniques:
- Experimental : Bomb calorimetry for , coupled with GC purity checks (>99%).
- Computational : Compare DFT-derived enthalpies (e.g., G4 method) with experimental values.
- Statistical : Apply Bland-Altman analysis to identify systematic biases between studies . Reference NIST Chemistry WebBook for benchmark data .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use N95 masks, nitrile gloves, and chemical-resistant aprons.
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow.
- Storage : Keep in amber glass bottles under nitrogen (flash point: 13°C; WGK 3 water hazard) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Q. How do isomerization pathways of this compound affect its stability in synthetic applications?
- Methodological Answer : Under acidic conditions, the compound may isomerize via carbocation rearrangements. Monitor using NMR: disappearance of vinylic proton signals (δ 5.2–5.8 ppm) indicates isomerization. Stabilize with non-nucleophilic bases (e.g., 2,6-lutidine) to suppress acid-catalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
